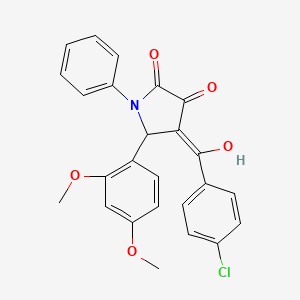![molecular formula C20H22N2O4 B5419501 1-[(2R)-2-amino-2-phenylacetyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5419501.png)
1-[(2R)-2-amino-2-phenylacetyl]-4-phenoxypiperidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2R)-2-amino-2-phenylacetyl]-4-phenoxypiperidine-4-carboxylic acid, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for breaking down GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has potential implications for the treatment of several neurological and psychiatric disorders.
作用机制
1-[(2R)-2-amino-2-phenylacetyl]-4-phenoxypiperidine-4-carboxylic acid works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has potential implications for the treatment of several neurological and psychiatric disorders.
Biochemical and physiological effects:
This compound has been shown to increase the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has potential implications for the treatment of several neurological and psychiatric disorders. Additionally, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
实验室实验的优点和局限性
One advantage of using 1-[(2R)-2-amino-2-phenylacetyl]-4-phenoxypiperidine-4-carboxylic acid in lab experiments is its potency and selectivity as a GABA transaminase inhibitor. This allows for precise modulation of GABAergic neurotransmission. However, one limitation is that this compound may have off-target effects on other enzymes or receptors, which could complicate interpretation of results.
未来方向
There are several potential future directions for research on 1-[(2R)-2-amino-2-phenylacetyl]-4-phenoxypiperidine-4-carboxylic acid. One area of interest is its potential therapeutic applications in addiction. This compound has been shown to reduce the reinforcing effects of cocaine and alcohol in preclinical studies, suggesting that it may have potential as a treatment for addiction. Another area of interest is its potential in treating anxiety disorders. This compound has been shown to reduce anxiety-like behavior in preclinical studies, suggesting that it may have potential as a treatment for anxiety disorders. Additionally, further research is needed to fully understand the pharmacokinetics and pharmacodynamics of this compound, as well as its potential off-target effects.
合成方法
1-[(2R)-2-amino-2-phenylacetyl]-4-phenoxypiperidine-4-carboxylic acid can be synthesized using various methods, including the reaction of 4-phenoxypiperidine-4-carboxylic acid with 2-phenylacetyl chloride, followed by the addition of ammonia and subsequent purification. Another method involves the reaction of 4-phenoxypiperidine-4-carboxylic acid with 2-phenylacetic acid and subsequent purification.
科学研究应用
1-[(2R)-2-amino-2-phenylacetyl]-4-phenoxypiperidine-4-carboxylic acid has been studied extensively for its potential therapeutic applications in several neurological and psychiatric disorders, including epilepsy, anxiety disorders, and addiction. In a preclinical study, this compound was found to be effective in reducing seizure activity in a mouse model of epilepsy. In another study, this compound was found to reduce anxiety-like behavior in rats. This compound has also been studied for its potential in treating addiction to substances such as cocaine and alcohol.
属性
IUPAC Name |
1-[(2R)-2-amino-2-phenylacetyl]-4-phenoxypiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c21-17(15-7-3-1-4-8-15)18(23)22-13-11-20(12-14-22,19(24)25)26-16-9-5-2-6-10-16/h1-10,17H,11-14,21H2,(H,24,25)/t17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVLFGSXUJCPLY-QGZVFWFLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)O)OC2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1(C(=O)O)OC2=CC=CC=C2)C(=O)[C@@H](C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopentyl-4-[2-(4-fluorophenyl)morpholin-4-yl]-4-oxobutanamide](/img/structure/B5419418.png)
![1-(4-allyl-2-methyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-3-(4-nitrophenyl)-2-propen-1-one](/img/structure/B5419424.png)
![N,N-dimethyl-2-[(3-oxo-3,4-dihydro-2-quinoxalinyl)thio]acetamide](/img/structure/B5419426.png)
![(3R*,3aR*,7aR*)-1-(isopropoxyacetyl)-3-(2-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5419433.png)
![2-(1H-benzimidazol-2-yl)-3-[2,5-dimethoxy-4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B5419441.png)
![3-methyl-7-{[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5419443.png)
![2-(4-chlorophenyl)-4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]morpholine](/img/structure/B5419449.png)
![5-{[(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}pyridin-2-amine](/img/structure/B5419461.png)
![3,4-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5419473.png)
![N-{2-(2-furyl)-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]vinyl}benzamide](/img/structure/B5419475.png)
![1-methyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B5419497.png)

![N-(2-hydroxycyclohexyl)-N-methyl-4-[2-(phenylthio)ethoxy]benzamide](/img/structure/B5419507.png)
![2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]quinoline](/img/structure/B5419508.png)